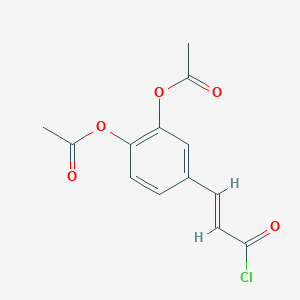

3,4-Diacetoxycinnamoyl chloride

Vue d'ensemble

Description

3,4-Diacetoxycinnamoyl chloride is a chemical compound that is related to cinnamic acid derivatives. These derivatives are known for their wide range of applications in organic synthesis, particularly in the synthesis of more complex molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, such as 3,4-dimethoxycinnamoyl chloride, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds like 3,4-dimethoxycinnamoyl chloride involves direct coupling reactions. For instance, the synthesis of tri-3,4-dimethoxycinnamoyl-1,5-γ-quinide is achieved by reacting quinic acid with a large excess of 3,4-dimethoxycinnamoyl chloride . This suggests that similar methods could potentially be applied to synthesize this compound by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of this compound would likely resemble that of its dimethoxy counterpart, with the acetoxyl groups replacing the methoxy groups. The structure is important as it can influence the reactivity and the types of reactions the compound can undergo. The papers provided do not offer direct information on the molecular structure of this compound, but the synthesis and characterization of similar compounds can provide a basis for understanding its structure .

Chemical Reactions Analysis

Chemical reactions involving cinnamoyl chloride derivatives are typically centered around their ability to act as acylating agents. The presence of the chloride group makes them highly reactive towards nucleophiles. In the context of the provided papers, 3,4-dimethoxycinnamoyl chloride is used in direct coupling reactions with 1,5-γ-quinide, which could be indicative of the types of reactions this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred to some extent from its structural analogs. Typically, cinnamoyl chlorides are sensitive to moisture and can hydrolyze in the presence of water. They are also expected to have relatively high melting points and may exist as crystalline solids at room temperature. The exact properties would depend on the specific substituents present on the aromatic ring and the acyl chloride functionality .

Applications De Recherche Scientifique

Corrosion Inhibition

3,4-Diacetoxycinnamoyl chloride and related compounds, such as various rare earth 4-hydroxycinnamates, have been extensively studied for their effectiveness in inhibiting corrosion of steel in different environments. These compounds, including Praseodymium 4-hydroxycinnamate (Pr(4OHCin)3) and Gadolinium 4-hydroxycinnamate (Gd(4OHCin)3), exhibit significant corrosion inhibition properties in both CO2-containing and naturally-aerated chloride solutions. They function by forming a protective film on the steel surface, thus preventing corrosion. Studies have demonstrated their ability to reduce general and pitting corrosion, suggesting their potential use in industrial applications such as carbon capture and transmission facilities, and oil and gas pipelines (Nam et al., 2014); (T. D. Manh et al., 2019).

Synthesis and Chemical Reactions

This compound is involved in various chemical synthesis processes. For instance, its derivatives are used in the synthesis of mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides. These compounds have been characterized and a hypothetical mechanism for their formation has been proposed, demonstrating their importance in the field of organic chemistry and synthesis (Sinisi et al., 2014). Another study explored the reactions of α-ethoxy- and α-acetoxycinnamoyl chlorides, synthesized from α-ethoxy-and α-acetoxycinnamic acid, with amino acid esters, contributing to the development of N-(phenylpyruvoyl) amino acids (ChigiraYasuhiro et al., 2006).

Photocrosslinking and Polymer Applications

This compound derivatives have also been utilized in the development of photocrosslinking polymers. These polymers, created using bromo substituted pendant cinnamoyl moieties, exhibit potential for use in photoresist materials due to their good thermal stability and photocrosslinking nature. This area of research opens up possibilities for their application in various industrial and technological fields, such as electronics and materials science (Selvam et al., 2005).

Antibacterial and Anticancer Properties

Research into the biomedical applications of this compound derivatives has revealed their potential in the field of medicine. Studies have shown that certain derivatives exhibit antibacterial and anticancer activities. This suggests their possible use in developing new therapeutic agents or drug delivery systems (Abdelwahab et al., 2019).

Propriétés

IUPAC Name |

[2-acetyloxy-4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWAVXQOQBBLQZ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

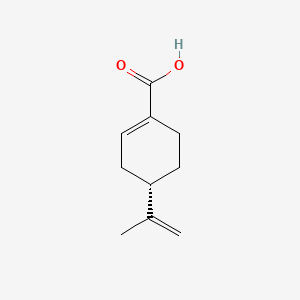

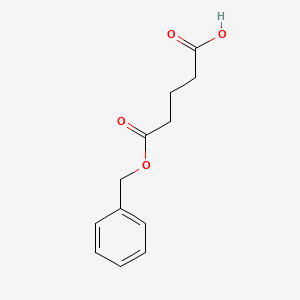

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

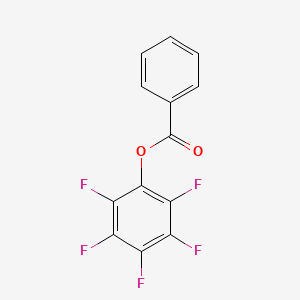

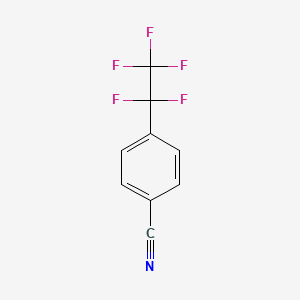

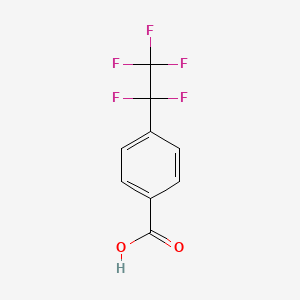

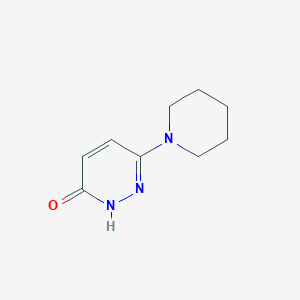

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)